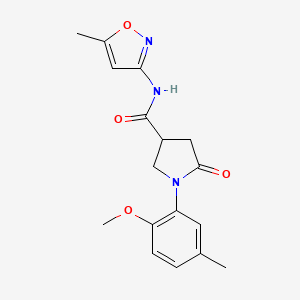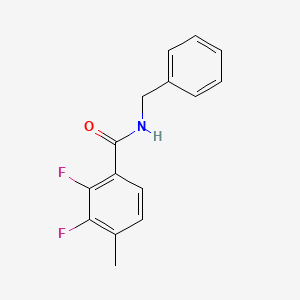
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
The compound is part of a class of molecules that exhibit a range of biological activities and are of interest in pharmaceutical and chemical research. Its structure suggests it could be involved in various chemical reactions and possess unique physical and chemical properties, making it a candidate for further study in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors to build up the complex structure. For instance, compounds with similar pyrrolidine and isoxazole motifs have been synthesized through reactions that involve building the ring systems separately and then combining them through various coupling methods, such as nucleophilic substitution or condensation reactions (Banerjee et al., 2002; Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray crystallography, showing how the atoms are arranged in three-dimensional space and how this affects their reactivity and interactions with biological targets. For instance, studies have detailed the planarity of the methoxyphenyl ring and its linkage to the pyrrolidine moiety, influencing the molecule's overall shape and biological activity (Shishkina et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the isoxazole and pyrrolidine rings. These can participate in various chemical transformations, including acylation, reduction, and cycloaddition reactions, depending on the functional groups present and the reaction conditions (Ito et al., 1984; Galenko et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and can significantly affect the compound's application potential. The polymorphic modifications of related compounds, for example, highlight how different crystal forms can have distinct physical properties (Shishkina et al., 2018).
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-4-5-14(23-3)13(6-10)20-9-12(8-16(20)21)17(22)18-15-7-11(2)24-19-15/h4-7,12H,8-9H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALDWFWUJWKKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(4-ethylphenyl)sulfonyl]glycinate](/img/structure/B4857260.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857272.png)
![2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857294.png)
![N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4857299.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4857308.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4857309.png)
![isopropyl 4-(4-tert-butylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4857312.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)
![N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4857325.png)
![methyl 2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4857332.png)

![2,4-dichloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4857355.png)